

Molecular formula and weight of 7-Ethyl-1benzofuran

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Compound of Interest

Compound Name: 7-Ethyl-1-benzofuran

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An In-depth Technical Guide to 7-Ethyl-1benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **7-Ethyl-1-benzofuran**, including its molecular formula and weight. It also outlines a representative synthesis protocol and discusses the broader biological context of the benzofuran scaffold, highlighting its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

7-Ethyl-1-benzofuran, also known as 7-ethylbenzofuran, is a substituted aromatic heterocyclic compound. It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. The benzofuran moiety is a common scaffold in numerous natural products and pharmacologically active compounds.

Data Summary

The known quantitative data for **7-Ethyl-1-benzofuran** is summarized in the table below. It should be noted that while computational properties are available, specific experimental data such as melting and boiling points are not widely reported in publicly accessible literature.



Property	Value	Source
Molecular Formula	C10H10O	PubChem[1][2]
Molecular Weight	146.19 g/mol	PubChem[1][2]
Exact Mass	146.073164938 Da	PubChem[1]
CAS Number	59020-73-4	Guidechem[2]
IUPAC Name	7-ethyl-1-benzofuran	PubChem[1]
Topological Polar Surface Area	13.1 Ų	PubChem[1]
Complexity	133	PubChem[1]
Mass Spec. Ion Peak (m/z)	131 (100% intensity)	PrepChem.com
Mass Spec. Ion Peak (m/z)	146 (38% intensity)	PrepChem.com
Mass Spec. Ion Peak (m/z)	77 (10% intensity)	PrepChem.com

Synthesis of 7-Ethyl-1-benzofuran

A documented synthesis of **7-Ethyl-1-benzofuran** utilizes o-ethylphenol as a starting material. While the specific details of the original method require consulting the historical literature, a general and plausible experimental approach for the synthesis of substituted benzofurans from phenols involves a multi-step process.

Experimental Protocol: A Representative Synthesis

The following protocol represents a general workflow for the synthesis of a 7-substituted benzofuran from the corresponding phenol.

- O-Alkylation of the Phenol:
 - To a solution of o-ethylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).
 - Stir the mixture and add an alkylating agent containing a two-carbon unit suitable for cyclization, such as ethyl bromoacetate.



- Heat the reaction mixture under reflux for several hours to yield the corresponding ether intermediate.
- After cooling, filter the mixture and remove the solvent under reduced pressure.
- Cyclization to form the Benzofuran Ring:
 - The crude ether intermediate is then subjected to a cyclization reaction. This is often achieved using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
 - The intermediate is heated with the cyclizing agent, promoting an intramolecular reaction to form the furan ring.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto ice water.
 - The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
 - The final product, 7-Ethyl-1-benzofuran, is purified from the crude residue using column chromatography on silica gel.

Logical Workflow for Synthesis

Diagram 1: Synthesis Workflow for 7-Ethyl-1-benzofuran

Biological and Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include anti-cancer, anti-inflammatory, anti-microbial, anti-viral, and antioxidant properties. The planar, aromatic nature of the



benzofuran ring system allows it to interact with various biological targets, including enzymes and receptors.

While specific biological studies on **7-Ethyl-1-benzofuran** are not extensively reported, its structural similarity to other active benzofurans makes it a compound of interest for screening and drug development. The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, potentially modulating its binding affinity and selectivity for biological targets.

Professionals in drug development would typically subject a novel compound like **7-Ethyl-1-benzofuran** to a battery of in vitro and in vivo assays to determine its biological activity profile and potential as a therapeutic agent.

General Workflow for Biological Screening

Diagram 2: Biological Screening Workflow

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References

- 1. 7-Ethyl-1-benzofuran | C10H10O | CID 20560332 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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